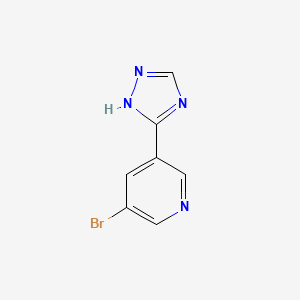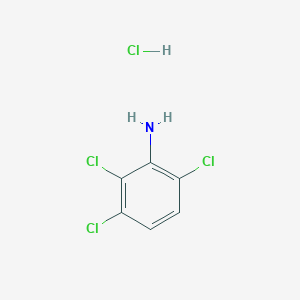
2,3,6-Trichloroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloroaniline hydrochloride is a chlorinated derivative of aniline, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 3, and 6. This compound is commonly used as an intermediate in the synthesis of various chemicals, including dyes, herbicides, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,6-Trichloroaniline hydrochloride can be synthesized through the chlorination of aniline. The process involves the following steps:
Chlorination: Aniline is dissolved in a suitable solvent such as glacial acetic acid, alcohol, or halogenated benzene
Purification: The precipitated product is filtered, washed with water, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reaction kettles for synthesis, where aniline and chlorobenzene are reacted with hydrogen chloride and chlorine gases. The reaction mixture is then filtered, and the filtrate is processed to recover and reuse the solvents .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated aniline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated aniline derivatives.
Substitution: Aniline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3,6-Trichloroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloroaniline hydrochloride involves its interaction with cellular components. The compound can undergo biotransformation in organisms, leading to the formation of metabolites that may exert toxic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
DNA Interaction: Potential to interact with DNA, leading to genotoxic effects.
Cell Membrane Disruption: Can disrupt cell membranes, affecting cellular integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with chlorine atoms at positions 2, 4, and 6.
2,3-Dichloroaniline: Contains two chlorine atoms at positions 2 and 3.
2,6-Dichloroaniline: Contains two chlorine atoms at positions 2 and 6.
Uniqueness
2,3,6-Trichloroaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2, 3, and 6 provides distinct properties compared to other chlorinated aniline derivatives .
Propiedades
Fórmula molecular |
C6H5Cl4N |
|---|---|
Peso molecular |
232.9 g/mol |
Nombre IUPAC |
2,3,6-trichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H |
Clave InChI |
LNYIUDNZLVTPMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)N)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
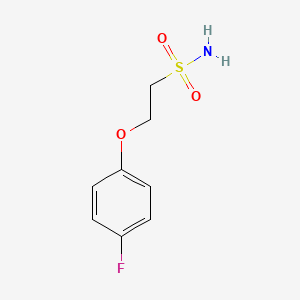
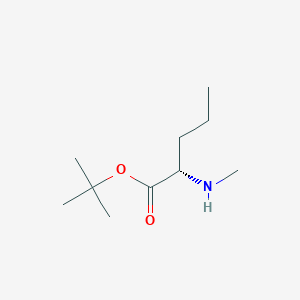
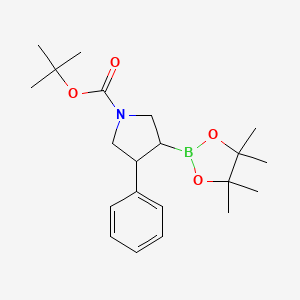
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)
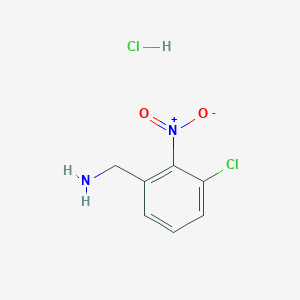
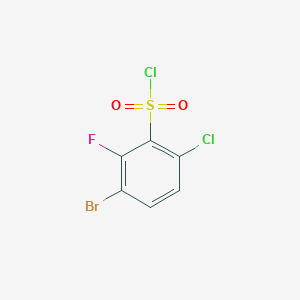
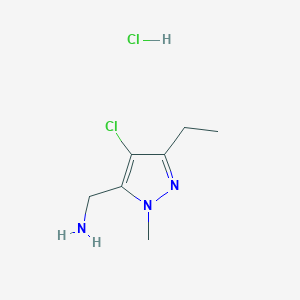
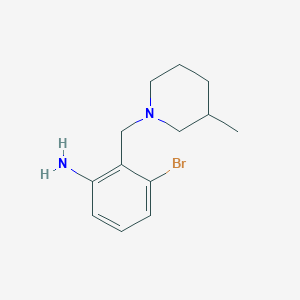
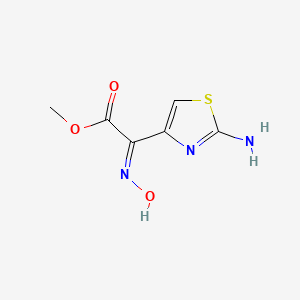
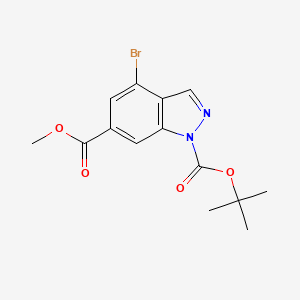
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)
